N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of an acetamide group attached to a phenylsulfanyl moiety and a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
The primary target of N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which are potent analgesics. The μ-opioid receptor is primarily found in the central nervous system and is involved in pain perception, reward, and addiction .
Mode of Action
This compound acts as a μ-opioid receptor agonist . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
Upon binding to the μ-opioid receptor, this compound initiates a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Result of Action
The activation of the μ-opioid receptor by this compound results in potent analgesia . Other effects include alteration in mood, euphoria, drowsiness, respiratory depression, suppression of cough reflex, constriction of pupils (miosis), and impaired gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 1-ethylpiperidine with 2-(phenylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpiperidin-4-yl)-4-propylbenzamide
- 3-[(1-ethylpiperidin-4-yl)oxy]propan-1-amine
Uniqueness
N-(1-ethylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-2-17-10-8-13(9-11-17)16-15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNDFAODSOHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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